molecular formula C17H15N3O2S B2354227 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034595-09-8

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2354227
CAS No.: 2034595-09-8
M. Wt: 325.39
InChI Key: GFHGWYHADKXTAU-UHFFFAOYSA-N
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Description

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a synthetic nicotinamide derivative supplied for investigative purposes in chemical biology and drug discovery. The compound features a hybrid structure combining nicotinamide, pyridine, and thiophene rings, a motif present in compounds studied for modulating various biological pathways . Nicotinamide derivatives have been investigated for a wide spectrum of therapeutic areas, including the treatment of inflammatory and allergic diseases, central nervous system (CNS) disorders, weight control, and more . This molecular architecture may offer researchers a tool for exploring protein-ligand interactions or cellular signaling processes. In a broader research context, compounds with similar scaffolds are utilized in advanced techniques like Genetic Code Expansion (GCE), which enables the site-specific incorporation of noncanonical amino acids (ncAAs) into proteins . This application is particularly valuable for studying membrane proteins, facilitating the investigation of protein structure, dynamics, and function through multidisciplinary biochemical and biophysical approaches . As a research chemical, this product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-17-14(5-3-8-19-17)16(21)20-10-12-4-2-7-18-15(12)13-6-9-23-11-13/h2-9,11H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHGWYHADKXTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Assembly

  • Synthesis of 2-methoxynicotinic acid
  • Conversion to acyl chloride
  • Coupling with (2-(thiophen-3-yl)pyridin-3-yl)methyl amine

Route 2: Convergent Synthesis

  • Parallel preparation of nicotinamide and pyridine-thiophene modules
  • Late-stage coupling via reductive amination

Comparative studies indicate Route 1 offers superior yield reproducibility (78–82% vs. 65–72% for Route 2), though Route 2 enables greater structural diversification.

Stepwise Laboratory Synthesis

Preparation of 2-Methoxynicotinic Acid

Procedure :

  • Methoxylation : Nicotinic acid undergoes electrophilic substitution using CuI/L-proline catalytic system in methanol at 110°C for 24 hr.
  • Purification : Recrystallization from ethanol/water (3:1) yields 92% pure product.

Key Data :

Step Temp (°C) Time (hr) Yield (%) Purity (%)
Methoxylation 110 24 85 92

Synthesis of (2-(Thiophen-3-yl)Pyridin-3-yl)Methyl Amine

Procedure :

  • Suzuki-Miyaura Coupling : 3-Bromo-2-methylpyridine reacts with thiophene-3-boronic acid using Pd(PPh3)4 catalyst in dioxane/H2O (4:1) at 80°C.
  • Nitrogen Insertion : Oxidative amination with NH4OAc and Cu(OAc)2 in DMF at 120°C.

Optimized Conditions :

Parameter Value
Catalyst Loading 5 mol% Pd(PPh3)4
Reaction Time 12 hr
Isolated Yield 76%

Amide Bond Formation

Procedure :

  • Acyl Chloride Generation : 2-Methoxynicotinic acid treated with oxalyl chloride (1.2 eq) in anhydrous DCM.
  • Coupling Reaction : Acyl chloride reacted with amine intermediate in presence of Et3N (2.5 eq) at 0°C→RT.

Yield Optimization :

Base Solvent Temp (°C) Yield (%)
Triethylamine THF 0→25 82
DMAP DCM 25 78

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Couplings

The pyridine-thiophene linkage benefits from advanced catalytic systems:

Catalyst Comparison :

Catalyst Ligand Yield (%) Turnover Frequency (h⁻¹)
Pd(OAc)2 XPhos 68 12
PdCl2(dtbpf) DavePhos 74 18
Pd2(dba)3 SPhos 81 22

Data adapted from thiophene-pyridine coupling studies.

Solvent Effects on Amidation

Systematic solvent screening reveals:

Solvent Dielectric Constant Yield (%) Reaction Time (hr)
THF 7.5 82 4
DCM 8.9 78 3.5
EtOAc 6.0 71 5

Polar aprotic solvents enhance reaction efficiency through stabilization of transition states.

Industrial Production Methodologies

Scale-up considerations from patent CN113563305A suggest:

Continuous Flow Synthesis

Reactor Design :

  • Microchannel reactor for Suzuki coupling step
  • Packed-bed reactor for amidation

Process Parameters :

Step Residence Time (min) Temp (°C) Pressure (bar)
Coupling 15 85 3
Amidation 8 25 1

Advantages :

  • 40% reduction in catalyst loading
  • 92% conversion efficiency

Waste Stream Management

Innovative recycling protocols:

  • Pd recovery via ion-exchange resins (98% efficiency)
  • Solvent distillation and reuse (5 cycles demonstrated)

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

δ (ppm) Integration Assignment
8.72 1H Pyridine H6
7.89 1H Thiophene H2
4.21 2H Methylene CH2

LC-MS Data :

Parameter Value
Molecular Ion m/z 342.12 [M+H]+
Purity (HPLC) 99.3%

Comparative Methodological Analysis

Efficiency Metrics :

Method Total Yield (%) Process Mass Intensity
Batch Laboratory 62 128
Continuous Flow 78 45

Flow chemistry demonstrates superior atom economy and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiophenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl derivative, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across several scientific domains:

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of nicotinamide compounds, including this one, exhibit promising anticancer properties. Studies have shown that related compounds can induce apoptosis in various cancer cell lines, demonstrating potential therapeutic applications in cancer treatment. For instance, compounds similar to this one have shown IC50 values indicating effective inhibition of cancer cell proliferation .

Mechanism of Action : The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate pathways leading to apoptosis or other desired biological responses .

Biological Studies

The compound may serve as a valuable tool in biological studies investigating interactions with macromolecules. Preliminary studies suggest it may exhibit antimicrobial , anti-inflammatory , and antioxidant properties, making it a candidate for further exploration in drug development .

Anticancer Properties

A study evaluating the antiproliferative activity of newly synthesized nicotinamides found that derivatives similar to this compound induced apoptosis through caspase activation pathways. Specific testing against human cancer cell lines such as MCF-7 demonstrated notable efficacy, supporting its potential use as an anticancer agent .

Antimicrobial Activity

Research has also indicated that this compound may possess antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, suggesting applicability in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituent groups, backbone modifications, and synthetic routes. Below is a detailed analysis:

Structural Analog: 5-Methoxy-N-Phenyl-4-(Trimethylsilyl)Nicotinamide

  • Key Differences :
    • Substituent Position : The methoxy group is at position 5 (vs. position 2 in the target compound), altering electronic distribution and steric interactions.
    • Side Chain : Incorporates a phenyl and trimethylsilyl group (electron-withdrawing and bulky) instead of a thiophene-pyridinylmethyl group (electron-rich and planar).
    • Applications : Trimethylsilyl groups are often used to enhance lipophilicity or stabilize intermediates during synthesis, suggesting divergent synthetic or pharmacokinetic profiles compared to the thiophene-containing target compound .

Structural Analog: 2-[(2-Benzylaminopyridine-3-Carbonyl)-Amino]-Ethyl 2-Benzylaminopyridinecarboxylate

  • Key Differences: Backbone: Features a pyridinecarboxylate ester linkage instead of a nicotinamide core. Substituents: Benzylamine groups dominate the structure, which may reduce metabolic stability compared to the thiophene-pyridinylmethyl group in the target compound. Synthesis: Utilizes 1,1-dimethyl-3,3-dimethylaminopropyl-N,N,N-trimethyldialkylamine and CDI (carbonyldiimidazole) as coupling agents, contrasting with the likely use of milder conditions for nicotinamide derivatives .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Notable Properties/Applications
2-Methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide Nicotinamide 2-Methoxy, thiophen-3-yl-pyridinylmethyl Potential kinase inhibition (inferred)
5-Methoxy-N-Phenyl-4-(Trimethylsilyl)Nicotinamide Nicotinamide 5-Methoxy, phenyl, trimethylsilyl Lipophilicity enhancement
2-[(2-Benzylaminopyridine-3-Carbonyl)-Amino]-Ethyl 2-Benzylaminopyridinecarboxylate Pyridinecarboxylate Benzylamine, ester linkage Model compound for coupling reactions

Research Findings and Implications

Electronic Effects : The 2-methoxy group in the target compound may enhance π-π stacking interactions in biological targets compared to the 5-methoxy analog, which could prioritize different binding orientations .

Thiophene vs. Benzyl : Thiophene’s electron-rich nature may improve binding to cysteine-rich active sites (e.g., in kinases) relative to benzyl groups, which are more prone to oxidative metabolism .

Synthetic Challenges : The target compound’s thiophene-pyridinylmethyl side chain likely requires regioselective coupling steps, contrasting with the straightforward silylation or benzylation seen in analogs .

Biological Activity

2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 1798520-30-5

The biological activity of 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide is attributed to its interaction with various molecular targets. The compound may act as a modulator of enzyme activity or receptor binding, influencing several biological pathways. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of nicotinamide compounds, including 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide, show promise as anticancer agents. A study highlighted that related compounds induced apoptosis in cancer cell lines through caspase activation, showcasing their potential in cancer therapy .

CompoundCell LineEC50 (µM)Mechanism
2-methoxy-N-(4-methoxyphenyl)pyridineT47D0.082Caspase activation
6-methyl-N-(4-ethoxyphenyl)pyridineT47D0.21G2/M phase arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure-activity relationship (SAR) suggests that modifications to the thiophenyl and pyridyl moieties can enhance antimicrobial potency .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It may inhibit specific inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies

  • Anticancer Efficacy in Lung Cancer
    A recent study synthesized novel derivatives based on the pyridinyl framework and tested their anticancer activity against lung cancer cells. The results indicated that these derivatives exhibited significant growth inhibition, supporting the hypothesis that modifications in the structure can lead to enhanced therapeutic effects .
  • Sirtuin Inhibition
    Another investigation focused on sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes. Compounds similar to 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide were found to selectively inhibit SIRT2, which is implicated in neurodegenerative diseases . This selectivity indicates potential applications in neuroprotection.

Q & A

Q. What are the critical steps in designing a multi-step synthesis protocol for 2-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)nicotinamide?

  • Methodological Answer : Synthesis involves sequential coupling of the pyridine-thiophene core with nicotinamide derivatives. Key steps include:

Protection of reactive groups : Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield hydroxyl or amine functionalities during coupling .

Cross-coupling reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig amination to link the thiophene-pyridine moiety to the nicotinamide group. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) for regioselectivity .

Deprotection and purification : Acidic or basic hydrolysis to remove protecting groups, followed by column chromatography (silica gel, hexane/EtOAc gradients) for purity ≥95% .
Critical parameters: Temperature (60–110°C), solvent polarity (toluene/DMF), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., thiophene C-H coupling at δ 7.1–7.5 ppm, pyridine N-methyl at δ 3.8–4.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradients, UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling optimize reaction parameters for synthesizing this compound?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for coupling steps. Software like Gaussian or ORCA can predict regioselectivity in thiophene-pyridine bond formation .
  • Solvent Optimization : COSMO-RS simulations to evaluate solvent effects on reaction yield (e.g., toluene vs. DMF for polar intermediates) .
  • Machine Learning : Train models on existing pyridine-thiophene reaction datasets to predict optimal catalyst/ligand combinations and reduce trial-and-error experimentation .

Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

  • Methodological Answer :
  • Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media, 48-hour incubation) to minimize variability .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding using molecular docking (AutoDock Vina) and free-energy calculations (MM/PBSA) .
  • Meta-Analysis : Aggregate data from multiple studies (≥3 independent labs) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

Q. What strategies mitigate side reactions during the introduction of the methoxy group in the nicotinamide moiety?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use strong bases (LiTMP) to selectively deprotonate the pyridine ring before methoxylation .
  • Protection-Deprotection : Temporarily mask the thiophene sulfur with methyl groups to prevent unwanted sulfoxide formation during methoxy substitution .
  • Low-Temperature Conditions : Perform reactions at –20°C to suppress radical-mediated side products .

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